AZ-23 -

AZ-23

Catalog Number: EVT-1534295
CAS Number:
Molecular Formula: C17H19ClFN7O
Molecular Weight: 391.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD1332 is an inhibitor of neurotrophic tyrosine kinase receptors trkA, B and C.
Source and Classification

AZ-23 is classified as a small molecule inhibitor. It is derived from synthetic pathways designed to target the Trk receptor family specifically. The compound's design is rooted in medicinal chemistry principles aimed at optimizing selectivity and efficacy against these receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ-23 typically involves multi-step organic reactions that may include:

  1. Formation of Key Intermediates: Initial steps often involve the formation of intermediates through condensation reactions or coupling reactions using appropriate reagents.
  2. Functional Group Modifications: Subsequent steps may include functional group transformations to enhance the compound's binding affinity to the Trk receptors.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.

The specific synthetic route may vary based on the desired properties of AZ-23, but it generally adheres to established protocols in organic synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of AZ-23 can be described using its chemical formula, which typically includes various functional groups that confer its inhibitory properties.

  • Key Features: The structure likely contains aromatic rings, heterocycles, or other moieties that facilitate interaction with the Trk receptors.
  • Data: Computational methods such as Density Functional Theory (DFT) may be employed to optimize the molecular geometry and predict electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The optimized structure can be visualized using software such as Gaussian or ChemDraw, providing insights into potential binding sites on the Trk receptors.

Chemical Reactions Analysis

Reactions and Technical Details

AZ-23 participates in various chemical reactions relevant to its mechanism of action:

  1. Binding Interactions: The primary reaction involves binding to the Trk receptors, where AZ-23 competes with natural ligands (neurotrophins).
  2. Inhibition Mechanism: Upon binding, AZ-23 induces conformational changes in the receptor that inhibit downstream signaling pathways associated with cell proliferation and survival.

These interactions can be characterized through assays measuring receptor activity in the presence of AZ-23 compared to controls.

Mechanism of Action

Process and Data

The mechanism by which AZ-23 exerts its effects involves:

  1. Competitive Inhibition: AZ-23 competes with neurotrophins for binding to Trk receptors.
  2. Downstream Effects: This competition leads to reduced activation of signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway and mitogen-activated protein kinase (MAPK) pathway, ultimately affecting cell survival and differentiation.

Data supporting this mechanism can be derived from biochemical assays demonstrating decreased phosphorylation of downstream targets in cells treated with AZ-23.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ-23 exhibits several notable physical and chemical properties:

  • Molecular Weight: Determined by its chemical composition.
  • Solubility: Solubility profiles in various solvents are critical for formulation development.
  • Stability: Stability under physiological conditions is essential for therapeutic applications.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize these properties accurately.

Applications

Scientific Uses

AZ-23 has been investigated for several scientific applications:

  1. Neuroscience Research: As a Trk receptor inhibitor, it is used to study neuronal signaling pathways and their implications in neurodegenerative diseases.
  2. Cancer Therapy: Its ability to inhibit cell proliferation makes it a candidate for research into targeted cancer therapies.
  3. Drug Development: AZ-23 serves as a lead compound for developing more selective inhibitors with improved pharmacokinetic properties.
Introduction to AZ-23 and the Trk Kinase Pathway

The tropomyosin receptor kinase (Trk) family—comprising TrkA, TrkB, and TrkC—represents a critical class of receptor tyrosine kinases that regulate neuronal development, differentiation, and survival through binding to neurotrophins (NGF, BDNF, and NT-3). Dysregulation of Trk signaling, however, transforms these physiological pathways into drivers of oncogenesis. AZ-23, a potent and selective ATP-competitive Trk inhibitor discovered by AstraZeneca, emerged as a promising therapeutic candidate targeting TRK fusion-positive and mutation-driven cancers. Its preclinical characterization established a foundation for novel targeted therapies against malignancies reliant on constitutive Trk activation [1] [7].

Trk Kinase Pathway in Oncogenesis: Neurotrophin Signaling and Tumorigenesis

Neurotrophin binding induces Trk dimerization, autophosphorylation, and activation of three key downstream pathways:

  • Ras/MAPK pathway: Promotes cellular proliferation and differentiation
  • PI3K/Akt pathway: Enhances cell survival and inhibits apoptosis
  • PLCγ/PKC pathway: Regulates calcium flux and cellular motility [3] [5]

In cancer, these pathways become co-opted through multiple mechanisms:

  • Brain tumors: TrkB/TrkC activation in brain tumor-initiating cells (BTICs) stimulates PI3K/Akt and ERK signaling, significantly enhancing viability and self-renewal capacity. BDNF/NT-3 secretion creates autocrine loops that sustain tumor growth even in the absence of exogenous growth factors like EGF/FGF [3].
  • Neuroblastoma stratification: TrkA expression correlates with favorable prognosis and spontaneous differentiation, while TrkB/BDNF overexpression drives angiogenesis, metastasis, and chemoresistance in high-risk cases [5] [8] [10].
  • Epithelial carcinomas: In breast and prostate cancers, aberrant Trk activation promotes metastatic dissemination through cytoskeletal reorganization and invasion-associated gene expression [8] [10].

Table 1: Trk Pathway Activation Mechanisms in Human Cancers

Cancer TypeTrk ReceptorActivation MechanismFunctional Consequence
NeuroblastomaTrkBBDNF autocrine loopChemoresistance, metastasis
GlioblastomaTrkB/TrkCParacrine NT-3/BDNFBTIC survival & self-renewal
Papillary ThyroidTrkATPM3-TrkA fusionConstitutive kinase activity
Breast CancerTrkAOverexpressionEnhanced migration & invasion

Rationale for Trk-Targeted Therapeutics: Oncogenic Fusions, Mutations, and Autocrine Loops

Oncogenic Trk activation occurs through three molecular alterations:

  • Gene fusions: Chromosomal rearrangements (e.g., TPM3-TrkA, ETV6-TrkC) generate chimeric proteins with ligand-independent kinase activity. These fusions occur in diverse carcinomas (thyroid, lung, colorectal) and represent clinically validated targets [5] [7].
  • Activating mutations: Missense mutations in the kinase domain (e.g., TRKAG595R, TRKAG667C) induce resistance to type I inhibitors by sterically hindering drug binding while maintaining catalytic activity [7] [9].
  • Autocrine/paracrine loops: Tumor-secreted neurotrophins (e.g., BDNF from neuroblastoma cells) activate Trk receptors in a self-sustaining manner. This mechanism underlies adaptive resistance to EGFR inhibitors in glioblastoma, where compensatory BDNF/TrkB signaling restores PI3K/Akt activation [3] [8].

The therapeutic significance of these alterations lies in their exclusivity as oncogenic drivers in certain malignancies, making them ideal targets for precision oncology approaches.

AZ-23: Emergence as a Novel Selective Trk Inhibitor

AZ-23 was developed to address limitations of early Trk inhibitors, which suffered from insufficient selectivity or pharmacokinetic properties. Key characteristics include:

  • Biochemical potency: AZ-23 inhibits TrkA with an IC50 of 2 nM and TrkB at 8 nM, demonstrating >25-fold selectivity over structurally related kinases (FGFR1, Ret, MuSK) in enzymatic assays [2] [6].
  • Cellular selectivity: At nanomolar concentrations (EC50 = 2 nM), AZ-23 blocks Trk phosphorylation and downstream signaling without affecting unrelated receptor tyrosine kinases [1] [4].
  • Oral bioavailability: Unique pharmacokinetic properties enable significant tumor growth inhibition in vivo following oral administration, a critical advantage for clinical translation [1].

Table 2: Cellular Efficacy Profile of AZ-23

Cell ModelGenetic AlterationAZ-23 IC50Functional Readout
BaF3TRKAF589L0.02 μMCell growth inhibition
BaF3TRKAG595R0.059 μMCell growth inhibition
BaF3TRKAG667C0.13 μMCell growth inhibition
KM12TPM3-TRKA fusion0.021 μMProliferation suppression

Mechanistically, AZ-23 stabilizes the kinase in an inactive conformation by binding the ATP pocket, as revealed by its co-crystal structure with TrkA (PDB: 4AOJ). The compound forms critical hydrogen bonds with Glu-590 and Met-592 in the hinge region, while its chlorinated phenyl moiety occupies a hydrophobic pocket adjacent to the gatekeeper residue [7] [9]. This binding mode confers activity against gatekeeper mutations (TRKAF589L), though solvent-front (TRKAG595R) and xDFG mutations (TRKAG667C) reduce susceptibility due to steric interference and altered ATP affinity [7].

In preclinical models, AZ-23 demonstrated compelling antitumor effects:

  • TrkA-driven allografts: Oral administration achieved dose-dependent tumor regression correlating with phospho-TrkA suppression [1].
  • Neuroblastoma xenografts: Significant growth inhibition occurred in TrkB-expressing tumors, validating pathway-specific targeting [1] [4].
  • Combination potential: Synergized with chemotherapeutics by counteracting neurotrophin-mediated survival signals [8].

AZ-23 thus established a proof-of-concept for targeted Trk inhibition, paving the way for next-generation inhibitors (e.g., larotrectinib) while providing a chemical scaffold for overcoming resistance mutations through structural optimization. Its development represents a milestone in bridging mechanistic neurobiology and oncology therapeutics [1] [7].

Table 3: Key Kinase Selectivity Profile of AZ-23

Kinase TargetIC50 (nM)Selectivity vs. TrkA
TrkA2Reference
TrkB84-fold
FGFR12412-fold
Flt35226-fold
Ret5527.5-fold
MuSk8442-fold
Lck9949.5-fold

Properties

Product Name

AZ-23

IUPAC Name

5-chloro-2-N-[1-(5-fluoropyridin-2-yl)ethyl]-4-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyrimidine-2,4-diamine

Molecular Formula

C17H19ClFN7O

Molecular Weight

391.8 g/mol

InChI

InChI=1S/C17H19ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-10H,1-3H3,(H3,21,22,23,24,25,26)

InChI Key

LBVKEEFIPBQIMD-UHFFFAOYSA-N

SMILES

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

AZD1332; AZD 1332; AZD-1332 .

Canonical SMILES

CC(C)OC1=NNC(=C1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.